4,5,6,7-四氢苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

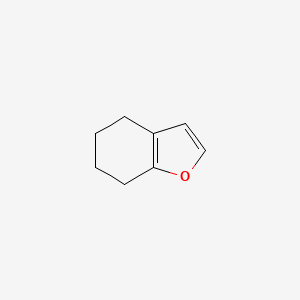

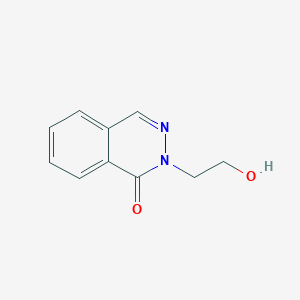

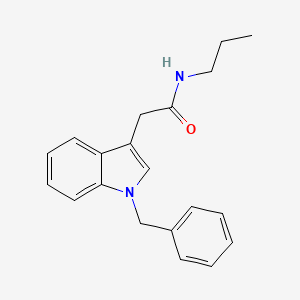

4,5,6,7-Tetrahydrobenzofuran, also known as Menthofuran, is a monoterpene flavor compound . It is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil . Its molecular formula is C10H14O and it has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrobenzofuran derivatives has been described in several studies. For instance, one study describes the one-pot multicomponent synthesis of some novel 2-(2-naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4(5H)-ones . Another study reports the synthesis of 2-phenyl-4-hydroxybenzofuran derivatives by dehydrogenation of 2-phenyl-4-oxo-4,5,6,7-tetrahydrobenzofuran under the influence of sulfur .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzofuran can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrobenzofuran has a boiling point of 80-82 °C/13 mmHg and a density of 0.97 g/mL at 25 °C . Its optical activity is [α]25/D +90°, c = 10 in methanol and its refractive index is n20/D 1.485 (lit.) .科学研究应用

抗菌特性

- 4,5,6,7-四氢苯并呋喃衍生物已显示出对革兰氏阴性菌和革兰氏阳性菌均具有有效的抗菌活性。例如,特定衍生物对铜绿假单胞菌、蜡状芽胞杆菌和金黄色葡萄球菌等细菌表现出显着的抑制作用(Xia 等人,2015 年)。

合成技术

- 已经为 4,5,6,7-四氢苯并呋喃衍生物开发了环保合成方法,例如避免使用有毒溶剂和催化剂的水基合成技术(Khoeiniha 等人,2017 年)。

化学反应

- 已经研究了 4,5,6,7-四氢苯并呋喃衍生物的反应行为,包括埃利希反应,该反应提供了对其化学性质的见解(Kuroda 等人,2004 年;Kuroda 和 Nishio,2007 年)。

抗肿瘤特性

- 一些 4,5,6,7-四氢苯并呋喃衍生物已合成用于其潜在的抗肿瘤(抗癌)特性。例如,某些化合物对肾癌细胞表现出细胞毒活性(Pandit 和 Kapadiya,2019 年)。

酶抑制研究

- 已经对三唑基取代的四氢苯并呋喃衍生物与酶(例如 H+、K+-ATP 酶)的相互作用进行了研究。这些研究提供了对这些衍生物药用潜力的见解(Luo 等人,2015 年)。

复杂结构的合成

- 四氢苯并呋喃衍生物已用于合成复杂结构,如紫菌骨架,证明了它们在有机合成中的多功能性(Akai 等人,2021 年)。

可再生生物质衍生物

- 一项研究证明了由可再生呋喃合成乙酰基取代的四氢苯并呋喃,显示了该化合物在可持续化学应用中的潜力(Marri 等人,2019 年)。

计算研究

- 已经进行计算研究以优化 4,5,6,7-四氢苯并呋喃衍生物的结构,使其作为 DNA 促旋酶 B 抑制剂的作用,展示了该化合物在药物设计中的相关性(Enriz 等人,2023 年)。

未来方向

Future research on 4,5,6,7-Tetrahydrobenzofuran could focus on its potential applications in medicine and pharmacology. For instance, one study suggests that it could be used as a potential inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in proliferating tumor cells .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVAGNVTZICLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)